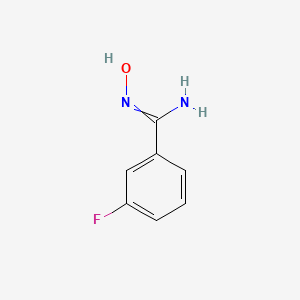

3-Fluoro-N-hydroxy-benzamidine

Description

Overview of Benzamidine (B55565) and N-Hydroxy-Benzamidine Core Structures in Chemical Biology Research

Benzamidines, characterized by a benzene (B151609) ring attached to a C(NH)NH2 group, are recognized as organic compounds with notable biological properties. nih.govwikipedia.org The core benzamidine structure is a known reversible competitive inhibitor of trypsin and other serine proteases, enzymes that play crucial roles in various physiological and pathological processes. nih.govwikipedia.orgbio-world.comnih.gov This inhibitory action has led to their use in protein crystallography to prevent the degradation of proteins of interest. wikipedia.orgbio-world.com The benzamidine moiety itself is a structural feature in some pharmaceutical agents. wikipedia.org

The introduction of a hydroxyl group to the amidine nitrogen, forming the N-hydroxy-benzamidine core, modifies the electronic and steric properties of the molecule. This alteration can lead to a different spectrum of biological activities and interactions with biomolecules. N-hydroxy-benzamidines are investigated for their potential as bioisosteres for other functional groups, a strategy used in drug design to optimize a molecule's properties. nih.govdrughunter.com Research into N-hydroxy-benzamidine and its derivatives explores their roles in various biological contexts, including their potential as enzyme inhibitors. researchgate.netchemchart.com

Academic Significance of Fluorine Substitution in Medicinal Chemistry Scaffolds for Research Applications

The strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic in medicinal chemistry to enhance a compound's properties for research applications. mdpi.comacs.orgtandfonline.com The small size of the fluorine atom allows it to often serve as a bioisostere for hydrogen, yet its high electronegativity imparts unique electronic characteristics to the molecule. tandfonline.comchemxyne.com

Key academic interests in fluorine substitution include:

Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic oxidation, thereby increasing the compound's half-life and stability. mdpi.comacs.orgchemxyne.com

Binding Affinity: The electronegativity of fluorine can lead to more favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency. mdpi.comtandfonline.comchemxyne.com

Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical factors in its behavior in biological systems. mdpi.comchemxyne.com

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific binding site.

The use of fluorine substitution is a key strategy for modulating the properties of lead compounds in drug discovery research. acs.orgmdpi.com

Research Context of 3-Fluoro-N-hydroxy-benzamidine within Emerging Chemical Entities for Biological Studies

This compound exists at the intersection of the aforementioned structural motifs: the biologically relevant N-hydroxy-benzamidine core and the strategic incorporation of a fluorine atom. This combination positions the compound as an emerging chemical entity for investigation in chemical biology. The fluorine atom at the 3-position of the benzene ring is expected to influence the molecule's electronic distribution and, consequently, its interactions with biological targets. chemimpex.comontosight.ai

Research into this and similar fluorinated benzamidine derivatives is often focused on their potential as enzyme inhibitors or as intermediates in the synthesis of more complex bioactive molecules. chemimpex.comontosight.ai The specific placement of the fluorine atom allows for a nuanced exploration of structure-activity relationships, providing insights into how subtle electronic changes can impact biological function.

Scope and Objectives of Academic Research on the Compound within Chemical Biology

Academic research on this compound within the field of chemical biology is primarily driven by the following objectives:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogs. chemicalbook.comgoogle.comgoogle.com Thorough characterization of its chemical and physical properties is fundamental for any subsequent biological evaluation.

Enzyme Inhibition Studies: Investigating the compound's ability to inhibit specific enzymes, particularly serine proteases, given the known activity of the parent benzamidine scaffold. nih.govrsc.org This involves determining inhibitory constants and elucidating the mechanism of inhibition.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating how these changes affect its biological activity. This provides valuable information for the rational design of more potent and selective compounds.

Development of Research Tools: Exploring the use of this compound as a chemical probe to study the function and structure of biological systems. Its specific interactions can be leveraged to investigate enzyme mechanisms and cellular pathways.

The overarching goal of this research is to understand the fundamental chemical and biological properties of this compound and to assess its potential as a lead structure for the development of new research tools or therapeutic agents.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H7FN2O |

| CAS Number | 54872-79-6 |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJZGPLKRBIDGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399204 | |

| Record name | 3-Fluoro-N-hydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54872-79-6 | |

| Record name | 3-Fluoro-N-hydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Fluoro N Hydroxy Benzamidine

Established Synthetic Routes for N-Hydroxy-Benzamidines in Academic Research

N-hydroxy-benzamidines, also known as amidoximes, are a class of organic compounds that serve as versatile building blocks in the synthesis of various heterocyclic compounds and have shown a range of biological activities. ontosight.ainih.govnih.gov

Conversion of Nitrile Precursors to Amidoximes via Hydroxylamine (B1172632) Condensation

The most prevalent method for synthesizing N-hydroxy-benzamidines is the reaction of a nitrile precursor with hydroxylamine. nih.govvulcanchem.com This reaction, often referred to as hydroxylamine condensation, is a well-documented and widely used industrial process. nih.govresearchgate.net The general mechanism involves the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile group. nih.gov

This transformation is typically carried out in alcoholic solvents like methanol (B129727) or ethanol, and the reaction can be performed at room temperature or under reflux to reduce the reaction time. nih.gov The use of a base, such as sodium carbonate or triethylamine, is common when hydroxylamine hydrochloride is used to generate free hydroxylamine in situ. nih.govnih.gov Research has shown that using an aqueous solution of hydroxylamine can sometimes be more efficient, eliminating the need for a base and often resulting in shorter reaction times, particularly for the synthesis of aliphatic amidoximes. nih.gov

Alternative Synthetic Pathways for N-Hydroxy-Amidine Scaffolds

While the hydroxylamine condensation of nitriles is the dominant method, other synthetic strategies for N-hydroxy-amidine scaffolds have been reported in academic research. One such alternative involves the N-oxidation of N,N'-disubstituted amidines using reagents like m-chloroperoxybenzoic acid (MCPBA). thieme-connect.com This method provides a mild and rapid route to the corresponding hydroxyamidines. thieme-connect.com The efficiency of this N-oxidation reaction and the stability of the resulting products can be influenced by the substituents on the N,N'-diaryl rings. thieme-connect.com

Another approach involves the nucleophilic addition of a silyl-protected amide anion to a nitrile group. nih.gov This process is particularly useful for preparing unsubstituted amidines. nih.gov The reaction is typically worked up with an acidic solution in ethanol, which serves to both deprotect the nitrogen atom and form the hydrochloride salt of the amidine. nih.gov However, this method has limitations, especially when the starting material contains an acidic proton that can be deprotonated, deactivating the nitrile group towards nucleophilic attack. nih.gov Greener and more sustainable methods are also being explored, such as the photochemical synergistic effect of copper/nitroxyl radical catalysis for the synthesis of new classes of amidines. researchgate.netresearchgate.net

Specific Synthetic Protocols for 3-Fluoro-N-hydroxy-benzamidine

The synthesis of the specific compound, this compound, involves the preparation of the key intermediate, 3-fluorobenzonitrile (B1294923), followed by its conversion to the final product.

Regioselective Synthesis of the 3-Fluoro Substituted Benzene (B151609) Ring Moiety

The precursor for this compound is 3-fluorobenzonitrile. ontosight.ai There are several established methods for the synthesis of this fluorinated aromatic nitrile. One common approach is the Halex reaction, which involves the reaction of 3-nitrobenzonitrile (B78329) with a fluoride (B91410) source like potassium fluoride (KF) in the presence of a phase-transfer catalyst. chemicalbook.com Another method is the cyanation of 3-fluorobenzene. ontosight.ai

Furthermore, 3-fluorobenzonitrile can be synthesized through the direct fluorination of 3-chlorobenzonitrile (B1581422) using a fluorinating agent. Microwave-assisted synthesis has been shown to be a rapid and efficient method for this transformation. Additionally, regioselective nitration of 3-fluoro-2-substituted benzoic acids has been studied to produce specific isomers. researchgate.net The regioselectivity of these reactions can often be rationalized using computational methods like Fukui indices. researchgate.net The synthesis of fluoroalkyl-substituted benzene derivatives can also be achieved through boron-directed cycloaddition reactions, offering a mild and efficient route. acs.org

| Starting Material | Reagents | Product | Reference |

| 3-Nitrobenzonitrile | KF, Phase-transfer catalyst | 3-Fluorobenzonitrile | chemicalbook.com |

| 3-Fluorobenzene | Cyanating agent | 3-Fluorobenzonitrile | ontosight.ai |

| 3-Chlorobenzonitrile | Fluorinating agent (e.g., KF) | 3-Fluorobenzonitrile | |

| 3-Fluoro-4-bromobenzaldehyde | Hydroxylamine | 3-Fluoro-4-bromobenzonitrile | google.com |

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

Once 3-fluorobenzonitrile is obtained, it is converted to this compound via hydroxylamine condensation. The optimization of this reaction is crucial for achieving high yields and purity on an academic scale. Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and reaction time.

For instance, the reaction can be carried out by treating 3-fluorobenzonitrile with hydroxylamine hydrochloride in a suitable solvent such as methanol or a mixture of methanol and water. chemicalbook.com The reaction is often stirred at room temperature for an extended period to ensure completion. chemicalbook.com The use of a base like potassium tert-butoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) has also been reported for the conversion of benzimidazole (B57391) carbonitriles to their corresponding N-hydroxy benzamidine (B55565) derivatives. turkjps.orgturkjps.org

The table below summarizes a general procedure found in the literature for the synthesis of a nitrile from a benzaldehyde, which is a related transformation.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde (1.0 mmol) | NH₂OH·HCl (1.5 mmol) | Cog-C₃N₄ (20 mg) | H₂O/MeOH (1:1, 5 mL) | 20 | 14-20 | 90 | chemicalbook.com |

Characterization Techniques in Synthetic Chemistry for this compound

Following the synthesis of this compound, a suite of analytical techniques is employed to confirm its identity, purity, and structure. These techniques are standard in synthetic chemistry for the characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. thieme-connect.comnih.govmdpi.com For fluorinated compounds like this compound, ¹⁹F NMR is also a critical tool for confirming the presence and position of the fluorine atom. beilstein-journals.orgbeilstein-journals.org Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can provide further detailed structural information by revealing correlations between different nuclei within the molecule. turkjps.orgturkjps.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence for its identity. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. thieme-connect.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.govmdpi.com Characteristic peaks for the N-H, O-H, C=N, and C-F bonds would be expected in the IR spectrum of this compound.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the calculated theoretical values to confirm the empirical formula of the compound. thieme-connect.comnih.gov

Melting Point: The melting point is a physical property that can be used to assess the purity of the synthesized compound. A sharp melting point range is indicative of a pure substance. nih.gov

Spectroscopic Methods for Structure Elucidation (e.g., ¹H, ¹³C, 2D NMR, IR, MS)

The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. Each method provides unique structural information, and together they confirm the molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR is crucial for identifying the chemical environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on the benzene ring. Their splitting patterns and coupling constants are influenced by the fluorine atom at the C3 position, providing key information about substitution patterns. Signals corresponding to the amine (-NH₂) and hydroxyl (-OH) protons are also expected, though their chemical shifts can be broad and variable depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atom bonded to the fluorine (C3) will exhibit a characteristic large coupling constant (¹JCF), confirming the position of the fluorine substituent. Other aromatic carbons will also show smaller couplings to fluorine (²JCF, ³JCF). The chemical shift of the amidine carbon (C=N) is also a key diagnostic peak.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY helps identify which protons are coupled to each other, confirming the arrangement of protons on the benzene ring. HSQC correlates proton signals with their directly attached carbon atoms, allowing for definitive assignment of both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N-hydroxyamidine hydrochlorides typically shows characteristic absorption bands. ijesi.org For this compound, key stretches would include O-H stretching (often broad, around 3200-3400 cm⁻¹), N-H stretching from the amine group (around 3300-3500 cm⁻¹), C=N stretching of the amidine group (around 1640 cm⁻¹), and C-F stretching. ijesi.orgdntb.gov.ua The N-O stretching mode is also an important feature. dntb.gov.ua

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C₇H₇FN₂O), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. beilstein-journals.org The fragmentation pattern observed in the MS/MS spectrum can further corroborate the structure by showing losses of characteristic fragments.

Table 1: Predicted and Characteristic Spectroscopic Data for N-Hydroxy-Benzamidine Derivatives

| Technique | Feature | Expected Observation for this compound |

|---|---|---|

| ¹H NMR | Aromatic Protons | Complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) with splitting due to H-H and H-F coupling. |

| Amine/Hydroxyl Protons | Broad singlets, variable chemical shift. | |

| ¹³C NMR | C-F Carbon | Signal with large ¹JCF coupling constant. |

| Amidine Carbon | Signal in the range of 150-165 ppm. | |

| ¹⁹F NMR | Fluorine Signal | A single resonance with coupling to adjacent protons. beilstein-journals.org |

| IR | O-H / N-H stretch | Broad bands in the 3200-3500 cm⁻¹ region. |

| C=N stretch | Strong absorption around 1640 cm⁻¹. dntb.gov.ua | |

| N-O stretch | Characteristic band around 930-960 cm⁻¹. dntb.gov.ua |

| MS | Molecular Ion Peak | [M+H]⁺ at m/z corresponding to the exact mass of C₇H₈FN₂O⁺. beilstein-journals.org |

Chromatographic Purity Assessment and Isolation Techniques

Ensuring the purity of this compound is critical for its use in research. Chromatographic methods are indispensable for both the isolation of the compound after synthesis and the assessment of its purity.

Isolation Techniques:

Column Chromatography: Following synthesis, crude product mixtures are typically purified using column chromatography. beilstein-journals.orgnih.gov This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while a mobile phase (a solvent or mixture of solvents) passes through. beilstein-journals.org By carefully selecting the solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes), this compound can be effectively isolated from starting materials, by-products, and other impurities. beilstein-journals.orgnih.gov

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for determining the purity of a sample. The compound is dissolved in a suitable solvent and injected into the HPLC system, where it is separated on a column (e.g., a reverse-phase C18 column). A detector (typically UV-Vis) measures the elution of the compound. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The purity is often expressed as the percentage of the total peak area that corresponds to the main compound peak. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. acs.org As components elute from the LC column, they are introduced into the mass spectrometer, which provides mass information for each peak. This allows for the confirmation that the main peak has the correct molecular weight for this compound and helps in identifying the structures of any impurities.

Chemical Modifications and Prodrug Strategies for N-Hydroxy-Benzamidines in Research

N-hydroxy-benzamidines are a class of compounds that serve as important scaffolds in drug discovery. Their biological activity can be modulated through chemical modifications, either to enhance their intrinsic properties or to develop them as prodrugs. acs.orgethz.ch

Exploration of N-Hydroxyl Group Modifications for Enhanced Bioreactivity in Model Systems

The N-hydroxyl group is a key functional handle for modifying N-hydroxy-benzamidines to create prodrugs. ethz.ch A prodrug is an inactive or less active precursor that is converted into the active drug within the body. dtu.dk This strategy is often employed to improve properties like solubility or oral bioavailability. acs.org

For N-hydroxy-benzamidines, the N-hydroxyl group can be masked with another chemical group, such as an ester or a carbonate. This modification renders the molecule inactive until it undergoes enzymatic or chemical cleavage in vivo, releasing the parent N-hydroxy-benzamidine. One notable strategy involves the creation of N,N'-dihydroxyamidines, which have been investigated as a prodrug principle to improve the oral bioavailability of amidine-containing drugs. acs.org These prodrugs can be activated in the body by enzyme systems like the mitochondrial benzamidoxime (B57231) reducing system. acs.org

Derivatization of the Benzene Ring for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve systematically altering the structure of a lead compound to understand how these changes affect its biological activity. For N-hydroxy-benzamidines, the benzene ring is a prime target for derivatization.

By introducing various substituents at different positions on the ring, researchers can probe the electronic and steric requirements for optimal interaction with a biological target. nih.govnih.gov The presence of the fluorine atom at the 3-position in this compound is one such modification. SAR studies might compare its activity to the unsubstituted parent compound or to isomers with fluorine at the 2- or 4-position.

Further studies could involve:

Varying Halogen Substituents: Replacing the 3-fluoro group with other halogens (Cl, Br, I) to assess the effect of atom size and electronegativity on activity. nih.gov

Introducing Electron-Donating or -Withdrawing Groups: Placing groups like methyl (-CH₃) or trifluoromethyl (-CF₃) on the ring can significantly alter its electronic properties and influence binding affinity. nih.gov

Positional Isomerism: Moving the fluoro group or other substituents to different positions on the ring can reveal which areas of the molecule are sensitive to steric bulk or electronic changes. nih.govnih.gov

These systematic modifications provide crucial data for designing more potent and selective compounds. archivepp.com

Structure Activity Relationship Sar Investigations of 3 Fluoro N Hydroxy Benzamidine Analogs

Design Principles for SAR Studies on N-Hydroxy-Benzamidines

The design of SAR studies for N-hydroxy-benzamidines is guided by a systematic approach to modify distinct parts of the molecule and observe the resulting changes in biological activity. The core scaffold of N-hydroxy-benzamidine offers several points for chemical modification: the benzene (B151609) ring, the amidine group, and the N-hydroxy group.

Key design principles often involve:

Substitution on the Benzene Ring: Introducing various substituents at different positions (ortho, meta, para) on the benzene ring to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (size and shape of the substituent) on target binding.

Modification of the N-Hydroxy-amidine Moiety: Altering the N-hydroxy group, for instance, by converting it to an ether or ester, or replacing the hydroxyl group altogether, to understand its role in target interaction, which often involves hydrogen bonding.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, a hydroxyl group might be replaced with a thiol or an amino group.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation. nih.gov This can help in determining the bioactive conformation and improve binding affinity by reducing the entropic penalty upon binding. nih.gov

These principles are applied iteratively. Initial "lead" compounds are modified, and the resulting analogs are tested in relevant in vitro assays. The data from these assays are then used to build a model of the SAR, which guides the design of the next generation of compounds with potentially improved properties.

Impact of Fluoro-Substitution on Molecular Interactions and Binding Affinity in in vitro Assays

The introduction of a fluorine atom at the 3-position (meta-position) of the N-hydroxy-benzamidine scaffold can have a profound impact on its molecular interactions and binding affinity. Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and ability to form strong bonds with carbon. ineosopen.org

The effects of fluoro-substitution can be multifaceted:

Enhanced Binding Interactions: A fluorine atom can participate in favorable interactions with the protein target, such as dipole-dipole interactions or even weak hydrogen bonds with suitable donors. nih.gov In some cases, the substitution of a hydrogen atom with fluorine can lead to a significant increase in binding affinity. nih.gov

Improved Membrane Permeability: Fluorine substitution can sometimes enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. This is particularly relevant for reaching intracellular targets. acs.org

For example, studies on related classes of compounds, such as factor Xa inhibitors, have shown that fluoro-substitution can be beneficial for activity. nih.gov The precise impact of the 3-fluoro substituent on N-hydroxy-benzamidine would be determined by the specific topology and amino acid composition of the target's binding pocket.

Systematic Modifications at the N-Hydroxy Group and Their Effects on in vitro Biological Activity

The N-hydroxy-amidine group is a critical functional group that often plays a key role in the biological activity of this class of compounds. It is a potential hydrogen bond donor and acceptor and can also act as a chelating group for metal ions in metalloenzymes.

Systematic modifications at this position can include:

Alkylation or Acylation: Conversion of the N-hydroxy group to an N-alkoxy or N-acyloxy group can probe the importance of the hydroxyl proton for hydrogen bonding. If the hydroxyl proton is a crucial donor, these modifications would likely lead to a decrease or loss of activity.

Replacement of the Hydroxyl Group: Substituting the hydroxyl group with other functional groups like an amino group (to form a guanidine (B92328) derivative) or a thiol group can provide insights into the electronic and steric requirements at this position.

Formation of Prodrugs: In some instances, the N-hydroxy group can be modified to create a prodrug that is inactive until it is metabolically converted to the active N-hydroxy form in the body. For instance, esterification of the N-hydroxy group can lead to a compound with improved oral bioavailability, which is then hydrolyzed in vivo to release the active drug.

The results of these modifications are highly dependent on the specific biological target. For some targets, the N-hydroxy group may be essential for binding and activity, while for others, it may be more tolerant to modification.

Substituent Effects on the Benzene Ring: Positional and Electronic Influence on in vitro Activity

The nature and position of substituents on the benzene ring are critical determinants of the in vitro activity of N-hydroxy-benzamidine analogs. The electronic properties of the substituents (whether they are electron-donating or electron-withdrawing) and their steric bulk can significantly influence binding affinity and selectivity. lumenlearning.comlibretexts.org

Electronic Effects: Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, can decrease the electron density of the aromatic ring and increase the acidity of the N-hydroxy group. lumenlearning.comlibretexts.org Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3) or amino (-NH2) groups, can increase the electron density of the ring. lumenlearning.comlibretexts.org These changes can affect the strength of hydrogen bonds and other electrostatic interactions with the target protein. lumenlearning.comlibretexts.org

Positional Influence: The position of the substituent (ortho, meta, or para) is also crucial. A substituent at the ortho position might cause steric hindrance with the binding pocket, leading to a decrease in activity. In contrast, a substituent at the para position might be able to access a specific sub-pocket in the binding site, leading to an increase in affinity. The meta position, as in 3-Fluoro-N-hydroxy-benzamidine, often provides a way to influence the electronic properties of the ring with less direct steric impact on the core pharmacophore.

Lipophilicity: The addition of lipophilic substituents can enhance binding through hydrophobic interactions with nonpolar regions of the binding site. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.

A hypothetical SAR table for a series of N-hydroxy-benzamidine analogs is presented below to illustrate these principles.

| Compound | Substituent (R) | Position | In Vitro Activity (IC50, nM) |

| 1 | H | - | 500 |

| 2 | 3-F | meta | 150 |

| 3 | 4-F | para | 200 |

| 4 | 2-F | ortho | 800 |

| 5 | 4-OCH3 | para | 350 |

| 6 | 4-NO2 | para | 100 |

This is a hypothetical table for illustrative purposes.

Stereochemical Considerations and Their Role in Molecular Recognition (if applicable)

While this compound itself is not chiral, the introduction of chiral centers into its analogs can have a significant impact on their biological activity. Stereoisomers (enantiomers or diastereomers) can exhibit different binding affinities and efficacies due to the three-dimensional nature of protein binding sites.

Chiral Centers: The introduction of a chiral substituent on the benzene ring or modification of the amidine group could create stereoisomers. It is common for one enantiomer to be significantly more active than the other (eutomer vs. distomer).

E/Z Isomerism: The C=N double bond in the amidine group can potentially exist as E/Z isomers. These isomers would have different spatial arrangements of the substituents, which could affect their ability to fit into the binding site of the target protein. The N-hydroxy group can also influence the preferred isomeric form.

When chiral analogs are synthesized, it is crucial to separate the stereoisomers and test them individually to determine the stereochemical requirements for optimal activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For this compound derivatives, QSAR models can be valuable tools for:

Predicting the activity of unsynthesized compounds: This can help to prioritize which analogs to synthesize and test, saving time and resources.

Understanding the key physicochemical properties that govern activity: QSAR models can identify which properties, such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity), are most important for binding.

Guiding lead optimization: By understanding the SAR in a quantitative manner, medicinal chemists can make more informed decisions about how to modify a lead compound to improve its activity.

A typical QSAR study involves the following steps:

Data Set: A series of analogs with a range of structural diversity and biological activities is required.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

For example, a simplified QSAR equation might look like:

log(1/IC50) = c1logP + c2σ + c3*MR + constant

Where logP represents lipophilicity, σ is the Hammett constant (an electronic parameter), and MR is the molar refractivity (a steric parameter). The coefficients (c1, c2, c3) indicate the relative importance of each property.

Molecular Mechanisms of Biological Activity and Target Engagement

In Vitro Target Identification and Validation Approaches for 3-Fluoro-N-hydroxy-benzamidine

In scientific research, this compound is predominantly used as a starting material to synthesize compounds targeting specific enzymes and receptors. chemimpex.com The identification of these targets is often guided by the known biological roles of the N-hydroxyamidine functional group, which can act as a bioisostere for other chemical groups or interact directly with enzyme active sites.

Key targets for molecules derived from this compound and its analogs include:

Indoleamine 2,3-dioxygenase 1 (IDO1): The N-hydroxyamidine group is a well-established pharmacophore for inhibiting IDO1, a heme-containing enzyme that is a significant target in cancer immunotherapy. nih.gov IDO1 inhibitors are designed to block the enzyme's catabolism of tryptophan, thereby restoring an anti-tumor immune response. nih.govaacrjournals.org The development of IDO1 inhibitors often involves screening compounds containing the hydroxyamidine moiety for their ability to inhibit the enzyme in biochemical and cell-based assays. nih.govacs.org

Butyrylcholinesterase (BuChE): In the context of Alzheimer's disease, inhibitors of BuChE are of therapeutic interest. nih.gov Researchers have designed and synthesized novel 1,2,4-oxadiazole (B8745197) derivatives starting from N'-hydroxybenzamidines. nih.govresearchgate.net These derivatives were then evaluated for their inhibitory activity against both BuChE and acetylcholinesterase (AChE). nih.govresearchgate.net

Other Enzymes: The benzamidine (B55565) scaffold is a known inhibitor of serine proteases, such as trypsin and thrombin, by interacting with their active sites. drugbank.comgoogle.com Derivatives of this compound can be synthesized and screened against a panel of proteases and other enzymes to identify novel inhibitors. chemimpex.com For example, furan-amidines, including N-hydroxyamidine (amidoxime) isosteres, have been identified as potent inhibitors of the NRH: quinone oxidoreductase 2 (NQO2) enzyme. manchester.ac.uk

Target validation for the final compounds often involves confirming their engagement with the intended protein in a cellular context, which can be achieved using techniques like thermal shift assays or by using specialized chemical probes. acs.org

Enzyme Inhibition Kinetics and Mechanism of Action in Cell-Free Systems

The study of enzyme kinetics in cell-free systems is crucial for characterizing the potency and mechanism of inhibitors derived from this compound.

While specific kinetic data for this compound itself is not extensively reported, as it is primarily a synthetic intermediate, the kinetic profiles of its derivatives are well-documented. nih.gov The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify an inhibitor's potency.

For instance, a series of 1,2,4-oxadiazole derivatives synthesized from substituted N'-hydroxybenzamidines were evaluated as BuChE inhibitors. nih.govresearchgate.net The resulting compounds displayed a range of potencies, demonstrating how modifications to the parent structure influence target engagement. nih.gov

Table 1: Inhibitory Activities of Selected 1,2,4-Oxadiazole Derivatives Against Cholinesterases

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for BuChE |

|---|---|---|---|

| 6n | BuChE | 5.07 | >19.72 |

| AChE | >100 | ||

| 6b | BuChE | 9.81 | >10.19 |

| AChE | >100 | ||

| 6a | BuChE | 14.23 | 2.49 |

| AChE | 35.46 |

Data sourced from a study on novel selective butyrylcholinesterase inhibitors. Some compounds showed high potency and selectivity for BuChE over AChE. nih.govresearchgate.net

Similarly, derivatives of picolinamidine have shown potent antiproliferative activity, with GI50 values (50% growth inhibition) in the sub-micromolar range against various cancer cell lines. rsc.org For example, compound 4a , a 4-methoxyphenyl (B3050149) derivative, exhibited a GI50 of 0.34 μM against the SR leukemia cell line. rsc.org

The mechanism of inhibition describes how a compound interacts with its target enzyme. This can be broadly categorized as reversible or irreversible.

Reversible Inhibition: A reversible inhibitor binds non-covalently to an enzyme, and its effect can be reversed, for instance, by dilution or dialysis. google.com This is the most common mechanism for drug candidates. Benzamidine and its derivatives are typically known as reversible inhibitors of serine proteases. drugbank.com IDO1 inhibitors containing the hydroxyamidine group, such as epacadostat, generally act as competitive reversible inhibitors that coordinate with the heme iron in the enzyme's active site. nih.govaacrjournals.org

Irreversible Inhibition: An irreversible inhibitor typically forms a stable, covalent bond with the enzyme, permanently deactivating it. google.com While less common, this approach can offer advantages like prolonged duration of action. Some advanced IDO1 inhibitors have been designed to be irreversible. aacrjournals.org

Kinetic studies on derivatives of amiridine, a related scaffold, have indicated mixed-type reversible inhibition of cholinesterases. mdpi.com Pseudo-irreversible inhibitors have also been designed, which form a transient covalent bond that is slow to hydrolyze, effectively prolonging the inhibitory action. nih.gov

Receptor Binding Studies and Ligand-Target Specificity in in vitro Models

Beyond enzyme inhibition, derivatives of this compound can be designed to bind to specific receptors. In vitro binding assays are used to determine a ligand's affinity (often expressed as a Ki or Kd value) and specificity for its target receptor.

For example, benzoylpiperidine derivatives have been synthesized and evaluated for their binding affinity to various receptors implicated in neuropsychiatric disorders. mdpi.com In one study, compounds were tested for their ability to bind to serotoninergic (5-HT) and dopaminergic (D) receptors. The results showed that specific substitutions could yield potent and selective ligands. mdpi.com

Table 2: Receptor Binding Affinities of Selected Benzoylpiperidine-based Ligands

| Compound | Target Receptor | IC50 (nM) |

|---|---|---|

| 31 | 5-HT2A | 1.1 |

| 5-HT1A | 68 | |

| 33 | 5-HT2A | 2.4 |

Data from a study on 5-HT2A ligands, demonstrating high affinity and selectivity. mdpi.com

Another study identified a racemic benzoylpiperidine derivative (76 ) as a high-affinity and highly selective ligand for the σ1 receptor, with a Ki value of 0.48 nM. mdpi.com The high specificity of a ligand for its intended target over other related receptors or proteins is a critical factor in developing safe and effective therapeutics.

Cellular Pathway Modulation by this compound in Model Systems

The ultimate goal of designing molecules from precursors like this compound is to modulate cellular pathways to achieve a therapeutic effect.

When derivatives of this compound inhibit their target enzyme within a cell, they can trigger a cascade of downstream effects. For example, the inhibition of IDO1 in cancer cells or immune cells within the tumor microenvironment leads to a decrease in the production of kynurenine. nih.gov This metabolic shift can alleviate the suppression of effector T cells and natural killer (NK) cells, thereby restoring the immune system's ability to attack the tumor. nih.gov Recently, it has also been shown that IDO1 has non-enzymatic functions, acting as a signaling scaffold that can be modulated by small molecules. acs.org

Confirming that a compound interacts with its intended target in a complex cellular environment is a critical step in drug discovery, known as cellular target engagement. researchgate.net Chemical probes are powerful tools used for this purpose. These can be modified versions of the inhibitor itself or other molecules designed to report on the inhibitor's binding. nih.gov

For instance, a theranostic fluorescent probe for IDO1 was developed that could both inhibit the enzyme with high potency (Cellular IC50 = 10 nM) and allow for specific detection of the endogenous enzyme in living cells. nih.gov Such probes are invaluable for understanding the mechanism of action and can help optimize the therapeutic efficiency of new inhibitors. researchgate.netnih.gov While 1-methyl-tryptophan (1MT) has been widely used as a chemical probe for IDO1, its low potency (Ki = 34 µM) highlights the need for more advanced tools. nih.govaacrjournals.org The development of potent and selective inhibitors, derived from scaffolds like hydroxyamidine, provides promising chemical probes for further elucidating the biology of targets like IDO1. researchgate.net

Analysis of Downstream Signaling Events in Isolated Cells

The biological activity of this compound and related benzamidine compounds can be understood by examining their effects on intracellular signaling pathways. These pathways are critical for cellular processes, and their disruption can lead to therapeutic effects.

Inhibitors targeting the epidermal growth factor receptor (EGFR) interfere with its autophosphorylation, a key step in receptor activation. This blockade prevents the activation of downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell survival, proliferation, and angiogenesis. tandfonline.com In lung cancer cell lines with activating EGFR mutations (like PC9 cells), constitutive activation of EGFR leads to the phosphorylation of downstream effectors such as AKT and ERK1/2. nih.gov Treatment with EGFR inhibitors can block the phosphorylation of these downstream molecules. spandidos-publications.com Specifically, in oral keratinocytes, the EGF/EGFR axis regulates cell motility and proliferation primarily through the Src/PI3K/Akt/mTOR signaling pathway. nih.gov

For compounds that target the essential mycobacterial enzyme polyketide synthase 13 (Pks13), inhibition disrupts the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. nih.gov The downstream consequences of Pks13 inhibition are not only the disruption of cell wall formation but also likely toxicity from the accumulation of fatty acid substrates and their degradation products within the cell. nih.govacs.org This disruption of mycolic acid synthesis makes Pks13 a vulnerable target for antibacterial agents. nih.gov

Investigation of Biotransformation Pathways and Metabolite Identification in in vitro Systems

The biotransformation of a compound, which includes its metabolic stability and the identification of its metabolites, is a critical aspect of its preclinical development. These characteristics are often evaluated using in vitro systems that mimic physiological conditions.

In vitro Metabolic Stability in Subcellular Fractions (e.g., Microsomes)

The metabolic stability of a compound is frequently assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. srce.hrresearchgate.net These assays help predict how quickly a compound will be cleared from the body. srce.hr

For benzamidine analogues, metabolic stability can vary significantly depending on their chemical structure. nih.gov The introduction of a fluorine atom is a common strategy in drug design aimed at improving metabolic stability. The carbon-fluorine (C-F) bond is very strong, which can block metabolism at that specific site. nih.gov For instance, in a series of AMPK activators, the introduction of a 3-fluoro substituent on a piperidine (B6355638) ring profoundly reduced in vivo clearance in rats. mdpi.com Similarly, studies on benzimidazole (B57391) inhibitors have shown a wide range of metabolic half-lives in mouse hepatic microsomes, indicating that small structural changes can significantly impact stability. nih.gov

While specific data for this compound is not extensively published, data from related compounds suggest that fluorination can enhance metabolic stability. For example, a study on a synthetic adenosine (B11128) derivative, YZG-331, showed significant interspecies variation in metabolism in liver microsomes, with the compound being most rapidly metabolized in rat liver microsomes (46% metabolized in 120 minutes) and more stable in human, monkey, dog, and mouse microsomes (<20% metabolized). frontiersin.org Such data highlights the importance of using human-derived in vitro systems for the most relevant predictions.

Table 1: In vitro Metabolic Stability of Selected Compounds in Liver Microsomes

| Compound/Class | In Vitro System | Key Finding | Reference |

|---|---|---|---|

| YZG-331 | Rat Liver Microsomes | 46% of the compound was metabolized within 120 minutes. | frontiersin.org |

| YZG-331 | Human, Monkey, Dog, Mouse Liver Microsomes | Less than 20% of the compound was metabolized within 120 minutes. | frontiersin.org |

| N-benzyl-benzimidazole analogues | Mouse Hepatic Microsomes | Showed a wide range of metabolic half-life values depending on the specific analogue. | nih.gov |

| Benzidine analogues | Liver Enzyme Preparation (Rat) | 3,3'-Dichlorobenzidine activity was increased over 50-fold by the liver preparation. | nih.gov |

Identification of in vitro Metabolites and Their Chemical Structures

Identifying the metabolites of a drug candidate is crucial for understanding its complete biological activity and potential for drug-drug interactions or toxicity. In vitro systems, such as hepatocytes and microsomes, are routinely used to generate and identify metabolites using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). wuxiapptec.comlcms.cz

For fluorinated compounds like this compound, while the C-F bond itself is generally stable, metabolism often occurs at other sites on the molecule. nih.gov Common metabolic transformations include oxidation (hydroxylation), hydrolysis, and conjugation reactions (e.g., glucuronidation).

In studies of related benzamidine prodrugs, enzymatic reduction of an amidoxime (B1450833) to the corresponding amidine has been observed. dntb.gov.ua For a compound class of benzimidazole inhibitors, metabolic hotspots were identified on both the benzimidazole core and an attached benzyl (B1604629) ring, leading to various hydroxylated and N-dealkylated metabolites. nih.gov A study on the sedative-hypnotic compound YZG-331 identified three major phase I metabolites formed through hydroxylation and hydrolysis pathways in rat and human liver microsomes. frontiersin.org

Based on these general principles, the potential in vitro metabolites of this compound could arise from several pathways:

Hydroxylation: Addition of a hydroxyl (-OH) group to the benzene (B151609) ring.

N-Dehydroxylation: Removal of the N-hydroxy group, converting the N-hydroxy-benzamidine back to a benzamidine.

Glucuronidation: Conjugation of glucuronic acid to the N-hydroxy group or a newly formed hydroxyl group on the ring, a common phase II metabolic pathway.

Hydrolysis: Cleavage of the amidine group, although this is generally less common for this functional group.

Table 2: Potential In Vitro Metabolic Pathways for this compound

| Metabolic Reaction | Potential Metabolite Structure Description | General Reference |

|---|---|---|

| Aromatic Hydroxylation | Addition of a hydroxyl group to the fluorophenyl ring. | frontiersin.org |

| N-Dehydroxylation | Conversion of the N-hydroxyamidine functional group to an amidine. | dntb.gov.ua |

| Glucuronide Conjugation | Attachment of a glucuronic acid moiety to the N-hydroxy group. | wuxiapptec.com |

Computational and Theoretical Investigations of 3 Fluoro N Hydroxy Benzamidine

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Fluoro-N-hydroxy-benzamidine, docking studies are employed to forecast its binding mode and affinity to a specific biological target. This process involves generating a multitude of possible conformations of the ligand within the binding site of a receptor and scoring these poses based on various energy functions.

While specific docking studies for this compound are not extensively detailed in publicly available literature, its use as a reactant in the synthesis of adamantyl amide derivatives suggests its potential interaction with various biological targets. google.com For instance, these derivatives have been investigated as allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G protein-coupled receptor implicated in central nervous system disorders. google.com Allosteric modulation involves the binding of a ligand to a site on the receptor that is distinct from the primary ligand binding site, inducing conformational changes that can influence the protein's function. google.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes over time. By simulating the movements of atoms and molecules, MD can offer deeper insights into the flexibility of this compound and the stability of its interactions with a target protein.

These simulations can reveal how the compound adapts its conformation to fit within a binding pocket and how the protein itself may undergo conformational changes upon ligand binding. google.com The stability of the binding can be assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms throughout the simulation.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods, based on the principles of quantum mechanics, can predict various molecular descriptors that are crucial for understanding the reactivity and interaction potential of this compound.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity. The electrostatic potential map provides a visual representation of the charge distribution, highlighting regions that are likely to be involved in electrostatic interactions with a biological target.

In Silico Prediction of ADME Parameters

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are vital in the early stages of drug discovery to assess the potential of a compound.

Computational Permeability and Solubility Predictions

Computational models can estimate the permeability of this compound across biological membranes, such as the intestinal wall or the blood-brain barrier. These predictions are often based on the molecule's physicochemical properties, including its lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. Similarly, aqueous solubility, a critical factor for drug absorption, can be predicted using various computational algorithms.

Prediction of Metabolic Sites and Pathways

Computational tools can predict the most likely sites on the this compound molecule that are susceptible to metabolic transformations by enzymes such as the cytochrome P450 family. These predictions are typically based on the reactivity of different atoms and functional groups within the molecule. Understanding potential metabolic pathways is essential for evaluating the compound's metabolic stability.

Pharmacophore Modeling and Virtual Screening Applications in Chemical Biology

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a target can be generated based on the structures of known active ligands. This model can then be used as a 3D query to search large chemical databases for novel compounds that fit the pharmacophore, a process known as virtual screening.

Given the structural features of this compound, it could be included in virtual screening libraries or used to develop pharmacophore models for specific targets. For example, if it were found to be an active modulator of a particular receptor, its key interaction features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups—could be used to define a pharmacophore for discovering other potential modulators.

Research Applications and Potential Pre Clinical Investigation Areas

Use of 3-Fluoro-N-hydroxy-benzamidine as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, to elucidate their function. acs.org Given the structural alerts within this compound, it holds promise as a chemical probe. The benzamidine (B55565) core is a recognized inhibitor of serine proteases like thrombin and trypsin, suggesting that this compound could be used to investigate the roles of these enzymes in various physiological and pathological processes. researchgate.netresearchgate.net

The N-hydroxy group can contribute to its biological activity and offers potential for hydrogen bonding interactions with target proteins. cymitquimica.com Furthermore, the fluorine substitution can enhance selectivity and metabolic stability, which are critical characteristics for a reliable chemical probe. researchgate.netresearchgate.net For instance, fluorinated compounds have been successfully developed as selective probes for enzymes like serine hydrolases. The strategic placement of fluorine can influence the molecule's interaction with the target's binding site, potentially leading to enhanced potency and selectivity. researchgate.net Therefore, this compound could be a valuable tool for exploring the function of specific proteases in academic research settings.

Development of this compound as a Tool Compound for Target Validation in Experimental Models

Tool compounds are essential for validating the role of a specific biological target in a disease model. The development of this compound into a tool compound would hinge on its ability to selectively engage a particular target in experimental models. The benzamidine scaffold has been a cornerstone in the design of inhibitors for targets beyond proteases, including a variety of enzymes and receptors where arginine recognition is key.

The process would involve synthesizing and testing a focused library of analogues to establish a clear structure-activity relationship (SAR). For example, altering the position of the fluorine atom or modifying the N-hydroxy group could fine-tune the compound's selectivity and potency. The N-hydroxy-benzamidine structure itself has been explored for various therapeutic targets, with derivatives showing potential as inhibitors of enzymes like acid sphingomyelinase. nih.gov The introduction of fluorine could be a key strategy to improve drug-like properties, as seen in the development of numerous other therapeutic agents. researchgate.netresearchgate.net In an academic context, such a tool compound could be instrumental in validating novel drug targets before committing to more extensive drug discovery campaigns.

Strategies for Compound Optimization in Pre-clinical Research (focused on academic methodologies)

Once a promising compound like this compound is identified, the subsequent challenge is to optimize its properties to enhance its potential as a research tool or a therapeutic lead. Academic research employs several sophisticated strategies to achieve this.

Modern drug discovery, even in its early academic stages, is a multi-parameter optimization (MPO) challenge. nih.gov It is not sufficient to maximize a single property like potency; a successful compound must possess a balanced profile of multiple properties, including selectivity, solubility, metabolic stability, and cell permeability. nih.govoptibrium.comdrugdiscoverynews.com

Academic researchers utilize various MPO methods, from simple "rules-of-thumb" like Lipinski's Rule of Five to more complex computational approaches. nih.govdrugdiscoverynews.com Desirability functions and Pareto optimization are two such methods that allow for the simultaneous consideration of multiple, often conflicting, parameters. nih.govoptibrium.com For instance, a project team might define a "target product profile" (TPP) that outlines the desired characteristics for a compound.

Table 1: Illustrative Target Product Profile for a Research Compound

| Property | Desired Range | Importance |

| Target Potency (IC₅₀) | < 100 nM | High |

| Selectivity (vs. related targets) | > 100-fold | High |

| Aqueous Solubility | > 50 µM | Medium |

| Metabolic Stability (t½ in microsomes) | > 30 min | Medium |

| Cell Permeability (Papp) | > 1 x 10⁻⁶ cm/s | Medium |

| Molecular Weight | < 500 Da | High |

This table can be used to interactively filter and sort based on desired parameters. By scoring compounds against such a profile, researchers can prioritize which molecules to synthesize and test, thereby improving the efficiency of the discovery process. optibrium.com

Structure-based drug design (SBDD) is a powerful methodology that leverages the three-dimensional structural information of a biological target to design new ligands. nih.gov This approach is widely used in academic research to guide the optimization of lead compounds. grafiati.comresearchgate.net Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structures of protein-ligand complexes, revealing key interactions that can be exploited to improve binding affinity and selectivity. nih.gov

In the case of this compound, obtaining a crystal structure of it bound to a target protease would provide invaluable insights. For example, understanding how the fluoro-substituent interacts with a specific sub-pocket of the enzyme can guide the design of new analogues with improved properties. tandfonline.com Computational methods like molecular docking and molecular dynamics simulations are also integral to SBDD, allowing for the virtual screening of compound libraries and the prediction of binding modes, even before a compound is synthesized. acs.org Recent advances have seen the integration of artificial intelligence and machine learning with SBDD to enhance the generation of novel molecular structures with desired properties. acs.orgoup.com

Future Perspectives for N-Hydroxy-Benzamidines in Academic Drug Discovery Research

The N-hydroxy-benzamidine scaffold, and its derivatives, hold considerable promise for future academic drug discovery efforts. The ability of the N-hydroxyamidine group to act as a prodrug for the corresponding amidine offers a strategic advantage for improving pharmacokinetic properties, such as oral bioavailability. researchgate.netresearchgate.net This is particularly relevant for amidine-containing compounds, which can suffer from poor absorption due to their cationic nature at physiological pH. researchgate.netnih.gov

Future research in academia is likely to focus on several key areas:

Exploring New Biological Targets: While traditionally associated with proteases, the N-hydroxy-benzamidine scaffold could be directed toward other emerging drug targets. The versatility of the benzamidine group as an arginine mimetic opens up possibilities for inhibiting a wide range of enzymes and receptors. researchgate.net

Systematic Fluorination Strategies: The strategic use of fluorine is expected to continue to be a major theme. researchgate.netresearchgate.net Academic studies will likely explore how different fluorination patterns on the benzamidine ring affect target binding, selectivity, and ADME properties.

Development of Novel Prodrug Strategies: Beyond simple N-hydroxylation, researchers may investigate other modifications to the amidine group to create novel prodrugs with tailored release profiles and improved therapeutic indices.

Application in Neglected Diseases: The anti-parasitic potential of amidine-containing compounds has been recognized. nih.govnih.gov N-hydroxy-benzamidines could be explored as a new class of agents for treating neglected tropical diseases, an area where academic research plays a crucial role.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-Fluoro-N-hydroxy-benzamidine

The chemical compound this compound, a member of the N-hydroxy-benzamidine (benzamidoxime) family, has been a subject of interest in medicinal chemistry primarily due to its potential as a prodrug. The core concept revolves around enhancing the bioavailability of pharmacologically active amidine compounds. turkjps.orgnih.gov Amidines, due to their strong basicity, are often protonated under physiological conditions, leading to poor absorption from the gastrointestinal tract. nih.gov The introduction of an N-hydroxy group to form an N-hydroxy-benzamidine, such as this compound, reduces this basicity, which can lead to improved absorption. nih.gov

Following absorption, these N-hydroxylated compounds can be reduced back to the active amidine form by enzymes like the mitochondrial amidoxime (B1450833) reducing component (mARC). nih.gov This prodrug strategy has been explored for various therapeutic agents, including anticoagulants and antiprotozoal drugs. nih.gov

The fluorine atom at the 3-position of the benzene (B151609) ring is a critical modification. The strategic placement of fluorine is a common tool in medicinal chemistry to modulate a compound's physicochemical properties. It can influence metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.net While specific studies on the metabolic stability of this compound are not extensively documented, research on other fluorinated compounds suggests that the carbon-fluorine bond can enhance resistance to metabolic degradation. researchgate.net

The synthesis of N-hydroxy-benzamidine derivatives typically involves the reaction of the corresponding benzonitrile (B105546) with hydroxylamine (B1172632). turkjps.orgnih.gov For this compound, this would involve the treatment of 3-fluorobenzonitrile (B1294923) with hydroxylamine hydrochloride. turkjps.orgnih.gov

Identification of Remaining Knowledge Gaps in Chemical Biology Research

Despite the foundational understanding of N-hydroxy-benzamidines as potential prodrugs, significant knowledge gaps remain, particularly for the 3-fluoro substituted variant. A primary gap is the lack of specific in vitro and in vivo studies to characterize the pharmacokinetic and pharmacodynamic profile of this compound.

Key unanswered questions in the chemical biology of this compound include:

Enzymatic Reduction Kinetics: The precise rate and extent of the reduction of this compound to 3-fluoro-benzamidine by the mARC system and other potential reductases are unknown. Understanding these kinetics is crucial for predicting its efficacy as a prodrug. nih.gov

Metabolic Fate: Beyond the intended reduction, the complete metabolic profile of this compound has not been elucidated. The influence of the 3-fluoro substituent on alternative metabolic pathways, such as conjugation or further oxidation, needs investigation.

Pharmacological Activity of the Prodrug: While designed as a prodrug, the intrinsic biological activity of this compound itself has not been thoroughly investigated. Some benzamidoxime (B57231) derivatives have shown their own biological effects, including potential pH-dependent binding to targets like PD-L1. nih.gov

Cellular Transport Mechanisms: The specific mechanisms by which this compound crosses cellular membranes are not fully understood. Research into its passive diffusion and potential interactions with membrane transporters is needed.

Comparative Efficacy: There is a lack of comparative studies evaluating the efficacy and safety of this compound against its parent amidine and other halogen-substituted analogues.

Proposed Avenues for Advanced Research and Methodological Development

To address the existing knowledge gaps, several avenues for advanced research and methodological development can be proposed.

Advanced Research:

In-depth Pharmacokinetic Profiling: Comprehensive in vivo studies in animal models are necessary to determine the oral bioavailability, plasma concentration profiles of both the prodrug and the active amidine, tissue distribution, and elimination pathways of this compound. turkjps.org

Metabolite Identification: The use of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify all metabolites of this compound in various biological matrices is essential. turkjps.org

Target Identification and Validation: If the prodrug itself exhibits biological activity, target deconvolution studies using techniques like chemical proteomics and affinity-based probes should be employed to identify its molecular targets.

Structural Biology Studies: Co-crystallization of this compound or its parent amidine with their target proteins can provide crucial insights into the binding interactions and the role of the fluorine atom. researchgate.net

Methodological Development:

Advanced Analytical Methods: The development and validation of sensitive and specific bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for the accurate quantification of this compound and its metabolites in biological samples. sciensage.info

Computational Modeling: Molecular modeling and simulation studies can be employed to predict the binding affinity of this compound and its active amidine to various targets, as well as to model its interaction with metabolic enzymes and transporters.

Phenotypic Screening: High-content cellular imaging and phenotypic screening assays can be utilized to uncover novel biological activities of this compound beyond its role as a prodrug. nih.gov This approach allows for the unbiased discovery of its effects on cellular systems. nih.gov

Organ-on-a-chip Models: The use of microfluidic organ-on-a-chip systems can provide more physiologically relevant models for studying the absorption, metabolism, and potential toxicity of this compound in a human-like context.

Broader Implications for N-Hydroxy-Benzamidine Research in Academia

The focused investigation of this compound can have broader implications for the entire class of N-hydroxy-benzamidine compounds in academic research. A detailed understanding of how a single, strategically placed fluorine atom influences the compound's properties can provide a valuable case study for rational drug design.

This research can contribute to:

A Deeper Understanding of Prodrug-Metabolizing Enzymes: Elucidating the specific interactions of this compound with the mARC system can enhance our general understanding of the substrate specificity and catalytic mechanism of this important enzyme family. nih.gov

Informing the Design of Novel Therapeutics: The findings can guide the design of next-generation N-hydroxy-benzamidine prodrugs with optimized pharmacokinetic and pharmacodynamic profiles for a wide range of therapeutic targets, including those in oncology and infectious diseases. ualberta.camdpi.com

Expanding the Chemical Toolbox for Chemical Biology: A thorough characterization of this compound and its derivatives can provide new chemical tools for probing biological systems. For instance, radiolabeled or fluorescently tagged versions could be developed for imaging and target engagement studies.

Stimulating Further Academic-Industrial Collaborations: Detailed academic research on the fundamental properties of compounds like this compound can lay the groundwork for translational research and partnerships with the pharmaceutical industry to develop new medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.